molecular formula C23H25BO3 B6323629 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096997-76-9

2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No. B6323629
CAS RN: 2096997-76-9
M. Wt: 360.3 g/mol
InChI Key: WTQBTPDFULUOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (BNT) is a chemical compound that has been studied for its potential applications in scientific research. BNT has been found to have a wide range of biochemical and physiological effects, and has been used in numerous laboratory experiments.

Scientific Research Applications

2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to have a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including studies of the structure and function of enzymes, the structure and function of proteins, and the structure and function of DNA. 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been used in studies of the pharmacological effects of drugs, the development of new drugs, and the development of new therapeutic strategies.

Mechanism of Action

The mechanism of action of 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not yet fully understood. However, it is believed that 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane interacts with enzymes and proteins in a variety of ways. 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is thought to bind to certain enzymes, proteins, and DNA, which alters their structure and function. In addition, 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is thought to interact with certain receptors, which leads to the activation of certain biochemical pathways.
Biochemical and Physiological Effects
2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to have a wide range of biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes, proteins, and DNA, which can lead to the inhibition of certain biochemical pathways. In addition, 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to have an effect on the production of certain hormones, such as cortisol and epinephrine, which can lead to changes in physiological processes.

Advantages and Limitations for Lab Experiments

The use of 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in laboratory experiments has several advantages. 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is relatively inexpensive and easy to obtain, and is stable in a wide range of temperatures and pH levels. In addition, 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to have a wide range of biochemical and physiological effects, which makes it useful for a variety of experiments.
However, there are also some limitations to using 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in laboratory experiments. 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a relatively new compound, and its mechanism of action is not fully understood. In addition, 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research involving 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. One potential direction is to further investigate the mechanism of action of 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, in order to better understand its biochemical and physiological effects. In addition, further research could be conducted on the use of 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in the development of new drugs and therapeutic strategies. Finally, further research could be conducted on the use of 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in the study of the structure and function of enzymes, proteins, and DNA.

Synthesis Methods

The synthesis of 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied and documented in the literature. It has been found that 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized using a three-step synthesis method. The first step involves the reaction of 5-benzyloxy-1-naphthylboronic acid and trimethylsulfonium iodide in dichloromethane. The second step involves the addition of trimethylsulfonium iodide to the reaction mixture, followed by the addition of trimethylsulfonium iodide to the reaction mixture. The final step involves the addition of ethylenediamine to the reaction mixture, which leads to the formation of 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.

properties

IUPAC Name

4,4,6-trimethyl-2-(5-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BO3/c1-17-15-23(2,3)27-24(26-17)21-13-7-12-20-19(21)11-8-14-22(20)25-16-18-9-5-4-6-10-18/h4-14,17H,15-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQBTPDFULUOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C3C=CC=C(C3=CC=C2)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

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